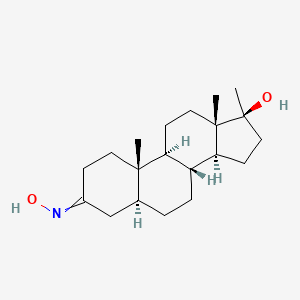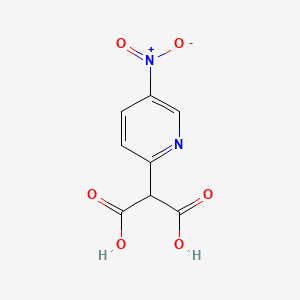
6-Methoxy-alpha-(methyl-d3)-2-naphthaleneaceticacid
Vue d'ensemble
Description
6-Methoxy-alpha-(methyl-d3)-2-naphthaleneacetic acid (6-MAMNAA) is a synthetic compound that is used in a variety of scientific research applications. It is most commonly used as a tool for studying the biochemical and physiological effects of various compounds and drugs. 6-MAMNAA is also used to study the mechanism of action of compounds and drugs, as well as for laboratory experiments.
Applications De Recherche Scientifique
Isolation and COX Inhibition : 6-Methoxy-alpha-methyl-2-naphthaleneacetic acid (naproxen) was isolated from Musa acuminata. It demonstrates inhibitory effects on COX-1 and COX-2 enzymes in human A549 cells, making it significant in anti-inflammatory research (Abad et al., 2000).
Structural Features and Biological Activities : Naproxen, as a naphthalene-based acetic acid derivative, forms coordination compounds with notable structural features and biological activities. Its spectroscopic and physicochemical properties are significant in research involving metal complexes (Lazou et al., 2023).
Cyclooxygenase Inhibition : Naproxen's role in cyclooxygenase (COX) inhibition is extensively studied. It's a non-selective non-steroidal anti-inflammatory drug, with molecular interactions crucial for understanding its binding to COX-2 (Duggan et al., 2010).
Synthesis and Fluorescent Properties : Research into the synthesis of methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, which exhibits anti-inflammatory properties, has been conducted. This compound is also used as a fluorescent probe in studying lipid bilayers in biological membranes (Balo et al., 2000).
Molecular Structure Analysis : The molecular structure of naproxen was determined using X-Ray diffraction techniques. It is connected by intermolecular OH…O hydrogen bonds, providing insight into its molecular properties (Kim & Song, 1984).
Pharmacological Characterization : Research on the pharmacological characterization of naphthalenamine derivatives such as 1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine highlights their potential as alpha 1-agonists, useful for receptor subtype studies (Rm & Hieble, 1983; Demarinis & Hieble, 1984).
Synthesis of Naproxen Intermediates : Studies on the synthesis of 6-Methoxy-2-naphthaldehyde, a key intermediate in the preparation of naproxen, provide insights into chemical processes and yield optimization (Guo-tong, 2007).
Analysis in Solvents and Cyclodextrins : The photophysical properties of naproxen in various solvents and cyclodextrins have been studied. These findings are significant for understanding its behavior in different environments (Velázquez et al., 1995).
Propriétés
IUPAC Name |
3,3,3-trideuterio-2-(6-methoxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWTZPSULFXXJA-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-Naproxen-d3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B593301.png)

![2-Nitroso[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)


![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/structure/B593310.png)

